2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a benzyl group, and a hydrazide moiety linked to a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Hydrazide Formation: The next step involves the reaction of 4-benzylpiperazine with acetohydrazide under controlled conditions to form the intermediate compound.
Condensation Reaction: Finally, the intermediate compound undergoes a condensation reaction with 5-methyl-2-thiophenecarboxaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thienyl and benzyl groups.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted derivatives at the benzyl or thienyl groups.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.
Material Science: This compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol
- 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
- 2-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)ethanol
Uniqueness
2-(4-benzyl-1-piperazinyl)-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety and thienyl group make it particularly interesting for medicinal chemistry applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H24N4OS |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H24N4OS/c1-16-7-8-18(25-16)13-20-21-19(24)15-23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,21,24)/b20-13+ |
InChI Key |
IFEVAPPPBQOISG-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.